BenchChemオンラインストアへようこそ!

Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone

Lipophilicity LogP Drug design

Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone (IUPAC: 1-cyclobutyl-3-(2,6-dimethylphenyl)propan-1-one; C₁₅H₂₀O; MW 216.32 g/mol) is a cycloalkyl–aryl ketone building block characterized by a strained four-membered cyclobutyl ring linked via a two-carbon ethyl spacer to a 2,6-dimethylphenyl moiety. The compound occupies a specific position within the homologous series of cycloalkyl 2-(2,6-dimethylphenyl)ethyl ketones, bracketed by the cyclopropyl analog (CAS 898755-40-3; C₁₄H₁₈O; MW 202.29) and the cyclopentyl analog (CAS 898755-46-9; C₁₆H₂₂O; MW 230.35).

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
CAS No. 898755-43-6
Cat. No. B3023869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone
CAS898755-43-6
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CCC(=O)C2CCC2
InChIInChI=1S/C15H20O/c1-11-5-3-6-12(2)14(11)9-10-15(16)13-7-4-8-13/h3,5-6,13H,4,7-10H2,1-2H3
InChIKeyIQOVZUIXRYMASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutyl 2-(2,6-Dimethylphenyl)ethyl Ketone (CAS 898755-43-6): Procurement-Relevant Identity and Comparator Landscape


Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone (IUPAC: 1-cyclobutyl-3-(2,6-dimethylphenyl)propan-1-one; C₁₅H₂₀O; MW 216.32 g/mol) is a cycloalkyl–aryl ketone building block characterized by a strained four-membered cyclobutyl ring linked via a two-carbon ethyl spacer to a 2,6-dimethylphenyl moiety . The compound occupies a specific position within the homologous series of cycloalkyl 2-(2,6-dimethylphenyl)ethyl ketones, bracketed by the cyclopropyl analog (CAS 898755-40-3; C₁₄H₁₈O; MW 202.29) and the cyclopentyl analog (CAS 898755-46-9; C₁₆H₂₂O; MW 230.35) . It is commercially supplied by multiple vendors at purities of 95–98% for research and further manufacturing use, with recommended storage sealed in dry conditions at 2–8 °C .

Why Cyclopropyl or Cyclopentyl Analogs Cannot Replace Cyclobutyl 2-(2,6-Dimethylphenyl)ethyl Ketone in Structure–Activity Programs


Although the cyclopropyl, cyclobutyl, and cyclopentyl congeners share an identical 2,6-dimethylphenyl-ethyl-ketone scaffold, the cycloalkyl ring size governs three non-interchangeable molecular properties: (i) computed lipophilicity spans a range of ~0.8 LogP units across the three analogs, directly affecting membrane partitioning and protein binding predictions ; (ii) ring strain energy differs by over 20 kcal/mol between cyclobutane (~26.3 kcal/mol) and cyclopentane (~6.2 kcal/mol), dictating conformational preferences, metabolic stability, and synthetic reactivity [1]; and (iii) pharmacophoric selectivity can be ring-size-dependent — in a well-characterized cannabinoid receptor system, the C1′-cyclobutyl group conferred CB1-selective interaction while the cyclopropyl and cyclopentyl groups were dual CB1/CB2 pharmacophores [2]. These divergent properties mean that a cyclobutyl ketone cannot be assumed equivalent to its smaller- or larger-ring counterparts without quantitative experimental verification.

Quantitative Differentiation Evidence for Cyclobutyl 2-(2,6-Dimethylphenyl)ethyl Ketone Versus Closest Analogs


Evidence Item 1: LogP Lipophilicity Ranking Across Cycloalkyl Ring Sizes (Direct Head-to-Head Comparison)

The computed octanol–water partition coefficient (LogP) for cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone is 3.61, placing it at an intermediate lipophilicity between the less lipophilic cyclopropyl analog (LogP 3.22) and the more lipophilic cyclopentyl analog (LogP 4.00) when evaluated under the same computational method (ChemSrc/XLogP3) . This ~0.4 LogP-unit increment with each additional ring methylene unit provides a quantifiable basis for selecting the cyclobutyl variant when a specific lipophilicity window is required for target permeability or solubility optimization.

Lipophilicity LogP Drug design Physicochemical property profiling

Evidence Item 2: Boiling Point and Volatility Differentiation (Cross-Study Comparable Physicochemical Data)

The predicted boiling point of cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone at atmospheric pressure is 331.5 °C, which is ~17.6 °C higher than the cyclopropyl analog (313.9 °C) and ~17.1 °C lower than the cyclopentyl analog (348.6 °C) . This intermediate volatility has practical implications for purification method selection (e.g., vacuum distillation vs. column chromatography cut points) and thermal stability considerations during downstream synthetic transformations.

Boiling point Volatility Purification Distillation Physicochemical properties

Evidence Item 3: Ring Strain Energy and Conformational Implications (Class-Level Inference from Cycloalkane Strain Data)

The cyclobutane ring possesses a strain energy of approximately 26.3 kcal/mol, which is substantially higher than that of cyclopentane (~6.2 kcal/mol) but comparable to cyclopropane (27.6 kcal/mol) [1]. This elevated strain energy arises primarily from angle strain (bond angles compressed to ~88° vs. the tetrahedral ideal of 109.5°) and torsional strain from eclipsing C–H bonds in the puckered conformation [2]. The intermediate strain of the cyclobutyl group — less than cyclopropyl but far greater than cyclopentyl — creates a unique reactivity profile that impacts both synthetic utility (e.g., ring-opening functionalization) and potential metabolic pathways.

Ring strain Cyclobutane Conformational analysis Metabolic stability Synthetic reactivity

Evidence Item 4: Cycloalkyl Ring Size-Dependent Pharmacophore Selectivity — CB1 vs. CB2 Cannabinoid Receptor (Class-Level Inference)

In a systematic study of C1′-cycloalkyl substituent effects on classical cannabinoid receptor binding, Papahatjis et al. demonstrated that the C1′-cyclobutyl group produces optimal interaction with the CB1 receptor but poor interaction with CB2, whereas both C1′-cyclopropyl and C1′-cyclopentyl groups function as optimal pharmacophores for both CB1 and CB2 receptors [1]. This ring-size-dependent selectivity divergence demonstrates that the cyclobutyl group occupies a unique conformational space — neither too compact (cyclopropyl) nor too flexible (cyclopentyl) — that can confer target selectivity not achievable with the adjacent ring-size analogs.

Pharmacophore selectivity CB1 receptor CB2 receptor Structure–activity relationship Cyclobutyl

Evidence Item 5: Density and Predicted Molecular Packing Properties (Cross-Study Comparable Data)

The computed density of cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone is 1.02 g/cm³, intermediate between the cyclopropyl analog (1.041 g/cm³) and cyclopentyl analog (1.002 g/cm³) . This density ordering is counterintuitive — the smallest ring (cyclopropyl) yields the highest density, while the largest ring (cyclopentyl) yields the lowest. The cyclobutyl compound's intermediate density reflects its balanced molecular volume-to-mass ratio among the three homologs.

Density Molecular packing Formulation Crystallinity Physicochemical property

High-Value Application Scenarios for Cyclobutyl 2-(2,6-Dimethylphenyl)ethyl Ketone Based on Quantified Differentiation Evidence


Scenario 1: Lead Optimization Programs Requiring Intermediate Lipophilicity (LogP ~3.6) for Balancing Permeability and Solubility

When a structure–activity relationship (SAR) campaign identifies that a LogP of approximately 3.6 optimizes the permeability–solubility trade-off for a given target series, the cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone scaffold provides this precise lipophilic window. The cyclopropyl analog (LogP 3.22) would undershoot and the cyclopentyl analog (LogP 4.00) would overshoot this target by ~0.4 LogP units each, corresponding to a ~2.5-fold partition coefficient difference . Procurement of the cyclobutyl variant is therefore scientifically justified when the intermediate LogP value is experimentally determined to be optimal.

Scenario 2: Synthesis of Cyclobutyl-Containing Drug Candidates Inspired by FDA-Approved Cyclobutane Drugs

Nine FDA-approved drugs contain the cyclobutane structural motif, spanning oncology (carboplatin), neurology, antivirals, and metabolic disease indications . Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone serves as a versatile building block for constructing cyclobutyl-containing candidate molecules. The unique ring strain (26.3 kcal/mol) enables strain-release functionalization strategies that are inaccessible to cyclopentyl analogs [1], while the cyclobutyl group's demonstrated capacity for receptor subtype selectivity (as shown in CB1/CB2 pharmacophore studies [2]) supports its use in target-selective compound design.

Scenario 3: Homologous Series Physicochemical Profiling and Computational Model Calibration

The cycloalkyl 2-(2,6-dimethylphenyl)ethyl ketone series (cyclopropyl → cyclobutyl → cyclopentyl) provides an ideal homologous set for calibrating computational LogP, boiling point, and density prediction models because the only structural variable is the cycloalkyl ring size . The cyclobutyl compound, with its intermediate values across all computed properties (LogP 3.61, BP 331.5 °C, density 1.02 g/cm³), serves as the central calibration point in this three-point series. Researchers developing or validating in silico property prediction tools should procure all three homologs, with the cyclobutyl compound representing the essential midpoint reference.

Scenario 4: Selectivity Engineering in G Protein-Coupled Receptor (GPCR) and Kinase Targeting

The finding that a cyclobutyl substituent can confer receptor subtype selectivity distinct from cyclopropyl or cyclopentyl groups — as demonstrated in the cannabinoid receptor system where C1′-cyclobutyl is CB1-selective while cyclopropyl and cyclopentyl are dual CB1/CB2 — supports the use of cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone as a key intermediate in medicinal chemistry programs seeking to engineer target selectivity. When a screening campaign reveals that cyclopropyl- or cyclopentyl-containing leads suffer from off-target activity at related receptor subtypes, replacement with the cyclobutyl variant represents a rational, evidence-supported design strategy.

Quote Request

Request a Quote for Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.